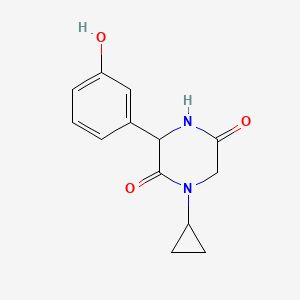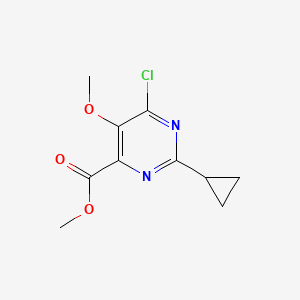
Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate is a chemical compound with the molecular formula C10H11ClN2O3. It is a pyrimidine derivative, which is a class of organic compounds known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a methoxy group attached to a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Hydrolysis: Formation of 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylic acid.
Applications De Recherche Scientifique
Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
- Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate
- Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate
Uniqueness
Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H11ClN2O3 |
|---|---|
Poids moléculaire |
242.66 g/mol |
Nom IUPAC |
methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H11ClN2O3/c1-15-7-6(10(14)16-2)12-9(5-3-4-5)13-8(7)11/h5H,3-4H2,1-2H3 |
Clé InChI |
XMUMQDABKGWXTA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(N=C1Cl)C2CC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


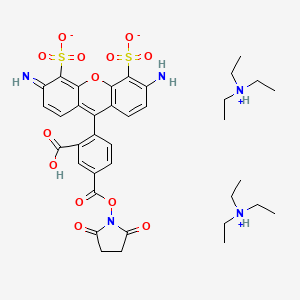


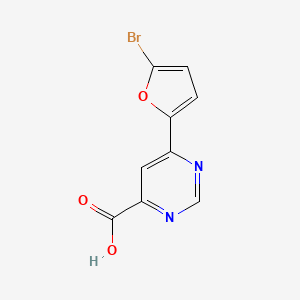

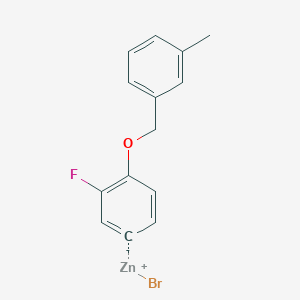
![7,7-Difluoro-3,5-dihydro-4H-pyrimido[4,5-b][1,4]oxazine-4,6(7H)-dione](/img/structure/B14886948.png)
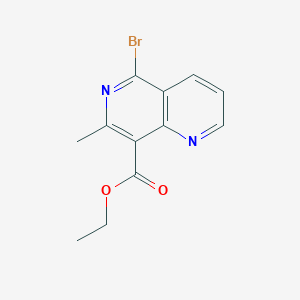
![4-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14886965.png)
![2-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14886974.png)


![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B14886988.png)
